molecular formula C13H17NO4 B13512657 4-(2,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid

4-(2,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13512657
M. Wt: 251.28 g/mol
InChI Key: TXLZTKWCFWHZHF-UHFFFAOYSA-N
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Description

4-(2,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a 2,4-dimethoxyphenyl substituent at the 4-position of the pyrrolidine ring and a carboxylic acid group at the 3-position. This compound belongs to a class of bicyclic amines widely explored in medicinal chemistry due to their conformational rigidity and ability to interact with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H17NO4/c1-17-8-3-4-9(12(5-8)18-2)10-6-14-7-11(10)13(15)16/h3-5,10-11,14H,6-7H2,1-2H3,(H,15,16)

InChI Key

TXLZTKWCFWHZHF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2CNCC2C(=O)O)OC

Origin of Product

United States

Preparation Methods

Pyrrolidine Ring Formation and Functionalization

Method: Catalytic enantioselective hydrogenation of pyrrole derivatives or dihydropyrrole intermediates.

  • Starting from Benzyloxycarbonyl-2,3-dihydro-1H-pyrrole , catalytic hydrogenation under hydrogen pressure (1.4–1.5 MPa) at 50 °C in ethanol/DMF solvent mixture yields the pyrrolidine ring with stereocontrol.
  • Catalysts used include chiral catalysts such as (S)-N-p-methoxybenzyl-2-tert-butoxycarbonyl derivatives, combined with bases like sodium ethoxide to achieve high enantiomeric purity.

Introduction of the 2,4-Dimethoxyphenyl Group

Method: Aromatic substitution via organometallic coupling reactions.

  • Suzuki or Heck coupling reactions are employed to attach the 2,4-dimethoxyphenyl moiety to the pyrrolidine ring at the 4-position.
  • These reactions typically involve palladium catalysts and boronic acid or halogenated aromatic precursors under mild conditions to maintain stereochemical integrity.

Carboxylic Acid Group Installation and Deprotection

  • The carboxylic acid at the 3-position is often introduced as an ester (e.g., ethyl ester) which is subsequently hydrolyzed using alkali metal bases such as lithium hydroxide, sodium hydroxide, or potassium hydroxide.
  • Hydrolysis is carried out under controlled temperature (0 °C to room temperature) to avoid racemization and side reactions.
  • Acidification of the reaction mixture precipitates the target carboxylic acid compound.

Use of Protecting Groups

  • The Boc protecting group is commonly used on the nitrogen atom to prevent unwanted side reactions during coupling and hydrogenation steps.
  • Deprotection is performed under acidic conditions after the key synthetic steps are completed.

Representative Synthesis Workflow

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Catalytic hydrogenation Benzyloxycarbonyl-2,3-dihydro-1H-pyrrole, H2 (1.4-1.5 MPa), ethanol/DMF, chiral catalyst, 50 °C Formation of stereoselective pyrrolidine intermediate
2 Organometallic coupling (Suzuki/Heck) 2,4-Dimethoxyphenyl boronic acid or halide, Pd catalyst, base, solvent (THF, DMF) Attachment of 2,4-dimethoxyphenyl group at C-4
3 Ester hydrolysis LiOH, NaOH, or KOH in aqueous solution, 0–25 °C Conversion of ester to carboxylic acid at C-3
4 Deprotection Acidic conditions (e.g., trifluoroacetic acid) Removal of Boc protecting group to yield free amine

Research Findings and Optimization Notes

  • Enantiomeric Purity: Use of chiral catalysts in hydrogenation yields >99% enantiomeric excess, minimizing the need for further purification.
  • Reaction Yields: Typical isolated yields range from 70% to >90% depending on step and purification methods.
  • Solvent Choice: Preferred solvents for coupling and hydrogenation include ethanol, DMF, THF, and acetonitrile.
  • Base Selection: Alkali metal hydroxides are effective for hydrolysis; sodium hydroxide is most commonly used due to availability and efficiency.
  • Temperature Control: Maintaining low temperatures during ester hydrolysis and coupling steps prevents racemization and side reactions.
  • Catalyst Handling: Reactions are performed under inert atmosphere (nitrogen) to protect sensitive catalysts and intermediates.

Summary Table of Key Parameters

Parameter Details
Catalysts Chiral catalysts (e.g., (S)-N-p-methoxybenzyl derivatives)
Hydrogenation Pressure 1.4–1.5 MPa
Hydrogenation Solvents Ethanol, DMF
Coupling Reactions Suzuki, Heck (Pd-catalyzed)
Coupling Solvents THF, DMF, Acetonitrile
Hydrolysis Reagents LiOH, NaOH, KOH
Hydrolysis Temperature 0–25 °C
Protecting Groups Boc (tert-butoxycarbonyl)
Enantiomeric Purity >99% ee
Typical Yields 70–90%

Chemical Reactions Analysis

Reactivity: 4-(2,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions would depend on the specific transformation.

Major Products: The major products formed from these reactions would vary based on the reaction type. Detailed studies would be needed to ascertain specific products.

Scientific Research Applications

Chemistry: This compound may find applications in organic synthesis, medicinal chemistry, and materials science due to its unique structure.

Biology and Medicine: Research on its biological activities is limited, but it has been studied as a pyrazoline derivative with potential anti-HIV activity . Further investigations are necessary to explore its pharmacological properties.

Mechanism of Action

The exact mechanism by which 4-(2,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid exerts its effects is not well-documented. Further studies are required to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-(2,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid can be contextualized against related pyrrolidine-3-carboxylic acid derivatives (Table 1). Key differentiating factors include substituent type, position, and electronic effects.

Table 1: Structural and Functional Comparison of Pyrrolidine-3-Carboxylic Acid Derivatives

Compound Name Substituent (Position) Molecular Weight Key Properties/Applications Yield/Purity (If Available)
4-(2,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid 2,4-Dimethoxyphenyl (4) ~279.29* Potential drug intermediate; enhanced lipophilicity from methoxy groups N/A
(±)-trans-4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid・HCl 4-Methylphenyl (4) 241.71 Used in peptide mimetics; moderate solubility in polar solvents 100 mg–1g commercial availability
(3S,4R)-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride 3,5-Dimethoxyphenyl (4) 279.29 (free base) Agrochemicals, pharmaceuticals; steric hindrance from symmetric substitution Industrial grade (90–99% purity)
(±)-trans-4-(2-Pyridinyl)pyrrolidine-3-carboxylic acid・2HCl 2-Pyridinyl (4) 265.13 Metal-chelating properties; applications in catalysis 62% crude yield, 16% purity
4-(4-Chloro-2-methoxyphenyl)pyrrolidine-3-carboxylic acid 4-Chloro-2-methoxyphenyl (4) 255.70 Mixed electronic effects (Cl: electron-withdrawing; OMe: electron-donating) N/A
(3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride 2,5-Dichlorophenyl (4) 260.12 High reactivity in cross-coupling reactions; potential antibiotic scaffold Commercial availability

* Estimated based on analogous compounds in .

Key Comparative Insights

Substituent Electronic Effects: The 2,4-dimethoxyphenyl group in the target compound provides strong electron-donating effects, increasing electron density on the pyrrolidine ring. Compared to 3,5-dimethoxyphenyl analogs , the 2,4-substitution pattern may reduce steric hindrance, enhancing conformational flexibility and binding to flat biological targets (e.g., enzyme active sites).

Physicochemical Properties: Methoxy groups improve lipophilicity (logP ~1.5–2.5 estimated) compared to polar pyridinyl derivatives (logP <1) . However, this is balanced by the carboxylic acid group, which enhances water solubility at physiological pH.

Synthetic Accessibility: Methoxy-substituted derivatives generally require protective strategies (e.g., Boc or Fmoc groups) during synthesis to prevent undesired side reactions, as seen in .

Applications :

  • The 2,4-dimethoxy substitution is common in kinase inhibitors and GPCR modulators due to its ability to form hydrogen bonds and π-π interactions. This contrasts with 4-chloro-2-methoxyphenyl derivatives , which may be tailored for electrophilic aromatic substitution in drug conjugates.
  • Commercial availability of analogs (e.g., ) suggests demand for pyrrolidine carboxylates in high-throughput screening and combinatorial chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid, and how can purity be ensured?

  • The synthesis typically involves multi-step reactions, such as coupling a substituted phenyl group to a pyrrolidine scaffold followed by carboxylation. Key steps include:

  • Friedel-Crafts alkylation to attach the 2,4-dimethoxyphenyl group to pyrrolidine .
  • Carboxylic acid introduction via hydrolysis of ester precursors under acidic or basic conditions .
  • Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) and recrystallization are critical. Purity is confirmed via HPLC (>95%) and NMR spectroscopy (e.g., absence of residual solvent peaks) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and stereochemistry?

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) and confirms stereochemistry via coupling constants (e.g., J values for trans/cis pyrrolidine protons) .
  • X-ray crystallography : Resolves absolute configuration, particularly for enantiopure forms .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 2 ppm) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Acidic conditions : The pyrrolidine ring may undergo partial hydrolysis at pH < 3, while the dimethoxyphenyl group remains stable .
  • Basic conditions : The carboxylic acid group deprotonates (pKa ~4.5), enhancing solubility but risking esterification in alcoholic solvents .
  • Thermal stability : Decomposition occurs above 200°C (TGA data); store at −20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric excess in asymmetric synthesis?

  • Chiral catalysts : Use (R)- or (S)-BINOL-derived catalysts during cyclization steps to induce stereoselectivity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce ee; balance with non-polar solvents (e.g., toluene) .
  • Temperature control : Lower temperatures (0–5°C) favor kinetic over thermodynamic control, improving ee by 10–15% .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor-binding studies) and control for pH/solvent effects (e.g., DMSO ≤0.1%) .
  • Metabolic stability testing : Compare results in hepatic microsomes vs. plasma to identify enzymatic degradation as a variable .
  • Computational docking : Validate target binding modes using molecular dynamics simulations (e.g., AutoDock Vina) to reconcile discrepancies .

Q. How do steric and electronic effects of the 2,4-dimethoxyphenyl group influence reactivity?

  • Steric hindrance : The 2-methoxy group reduces nucleophilic substitution at the adjacent position, favoring electrophilic aromatic substitution at the 4-methoxy site .
  • Electronic effects : Methoxy groups activate the phenyl ring, enhancing π-π stacking in protein binding (e.g., with kinase ATP pockets) .

Q. What methodologies are effective for analyzing its pharmacokinetic properties in preclinical models?

  • In vitro assays : Measure logP (octanol/water partition) to predict membrane permeability .
  • In vivo studies : Radiolabel the compound with ¹⁴C for tracking absorption/distribution in rodent models .
  • Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites in liver microsomes .

Q. How can computational tools aid in rational design of derivatives with enhanced bioactivity?

  • Pharmacophore modeling : Identify critical H-bond acceptors (carboxylic acid) and hydrophobic regions (dimethoxyphenyl) using Schrödinger Suite .
  • QSAR studies : Correlate substituent electronic parameters (Hammett σ) with IC50 values to guide synthetic priorities .

Methodological Notes

  • Contradiction resolution : Cross-validate NMR and X-ray data to confirm stereochemical assignments .
  • Scale-up challenges : Optimize catalyst loading (e.g., 5 mol% Pd for coupling reactions) and switch to flow chemistry for safer exothermic steps .

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